molecular formula C15H15NO4 B2892113 N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide CAS No. 294853-38-6

N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide

Cat. No. B2892113
CAS RN: 294853-38-6
M. Wt: 273.288
InChI Key: GRNDEBXMZSNLCP-UHFFFAOYSA-N
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Description

“N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide” is a chemical compound with the molecular formula C15H15NO4 . Its CAS number is 294853-38-6 and its MDL/ACD number is MFCD02169881 .

Scientific Research Applications

Antimicrobial Activity

A study focused on synthesizing derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, which shares a core structural similarity with N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide, demonstrated antimicrobial activity. These compounds were evaluated for their effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida species. One derivative exhibited significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Supramolecular Chemistry

Research on the crystal structures of related compounds has shed light on their ability to form centrosymmetric hydrogen-bonded dimers facilitated by N-H···O interactions. This property is crucial for understanding the supramolecular aggregation behaviors of these compounds, which could have implications in material science and molecular engineering (Kranjc et al., 2012).

Antagonistic Properties

A practical synthesis approach for a compound structurally related to this compound demonstrated its use as an orally active CCR5 antagonist. This highlights the potential therapeutic applications of these compounds in treating conditions mediated by the CCR5 receptor, such as certain infectious diseases (Ikemoto et al., 2005).

Green Chemistry Synthesis

A novel approach to synthesizing kojic acid derivatives, which are structurally related to this compound, in an ionic liquid [bmim]BF4 has been developed. This method offers several advantages, including operational simplicity, mild reaction conditions, environmental friendliness, and the potential for various applications in organic synthesis and pharmaceutical development (Li et al., 2013).

properties

IUPAC Name

N-[5-(1-hydroxyethyl)-6-methyl-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9(17)12-8-13(15(19)20-10(12)2)16-14(18)11-6-4-3-5-7-11/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNDEBXMZSNLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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